Cas no 919016-55-0 (4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde)

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is a specialized heterocyclic compound featuring a thiazole core substituted with an ethoxy group, a morpholine moiety, and a formyl functional group. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both electron-donating (morpholine) and electron-withdrawing (aldehyde) groups enhances its reactivity in nucleophilic and electrophilic reactions. Its well-defined molecular framework allows for precise modifications, facilitating the synthesis of complex bioactive molecules. The compound’s stability under standard conditions and high purity make it suitable for research and industrial applications requiring consistent performance.
4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde structure
919016-55-0 structure
商品名:4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde
CAS番号:919016-55-0
MF:C10H14N2O3S
メガワット:242.294761180878
CID:2194798
PubChem ID:18525381

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 4-Ethoxy-2-morpholin-4-ylthiazole-5-carbaldehyde
    • 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde
    • 4-Ethoxy-2-morpholinothiazole-5-carbaldehyde
    • ST50341867
    • 4-ethoxy-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde
    • CS-0366823
    • 4-ethoxy-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde
    • DB-367742
    • 919016-55-0
    • AKOS000302155
    • インチ: 1S/C10H14N2O3S/c1-2-15-9-8(7-13)16-10(11-9)12-3-5-14-6-4-12/h7H,2-6H2,1H3
    • InChIKey: IENDZCQSZCOZJK-UHFFFAOYSA-N
    • ほほえんだ: S1C(C=O)=C(N=C1N1CCOCC1)OCC

計算された属性

  • せいみつぶんしりょう: 242.07251349g/mol
  • どういたいしつりょう: 242.07251349g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 236
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.9
  • 疎水性パラメータ計算基準値(XlogP): 1.5

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
021592-500mg
4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde
919016-55-0
500mg
2762.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
021592-500mg
4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde
919016-55-0
500mg
2762CNY 2021-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1437493-1g
4-Ethoxy-2-morpholinothiazole-5-carbaldehyde
919016-55-0 97%
1g
¥1861.00 2024-04-25
Chemenu
CM376049-5g
4-ethoxy-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde
919016-55-0 95%+
5g
$637 2024-07-20
TRC
E941095-10mg
4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde
919016-55-0
10mg
$ 65.00 2022-06-05
TRC
E941095-5mg
4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde
919016-55-0
5mg
$ 50.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1437493-5g
4-Ethoxy-2-morpholinothiazole-5-carbaldehyde
919016-55-0 97%
5g
¥5964.00 2024-04-25
TRC
E941095-50mg
4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde
919016-55-0
50mg
$ 115.00 2022-06-05
Chemenu
CM376049-1g
4-ethoxy-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde
919016-55-0 95%+
1g
$212 2024-07-20
Crysdot LLC
CD11015292-5g
4-Ethoxy-2-morpholinothiazole-5-carbaldehyde
919016-55-0 97%
5g
$573 2024-07-19

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde 関連文献

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehydeに関する追加情報

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde (CAS No: 919016-55-0): A Versatile Thiazole Derivative in Chemical Biology and Drug Discovery

The 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde, identified by CAS No: 919016-55-0, is a synthetically engineered thiazole scaffold with unique structural features that have garnered significant attention in recent years. This compound combines the pharmacophoric potential of the thiazole core with strategically placed substituents: the ethoxy group at position 4 enhances lipophilicity, while the morpholine ring at position 2 contributes to metabolic stability and bioavailability. The aldehyde functionality at the 5-position serves as a versatile reactive site for further chemical modifications, enabling its integration into complex molecular architectures. Recent advancements in medicinal chemistry highlight this compound's utility as a lead molecule in developing novel therapeutics targeting diverse biological pathways.

In structural characterization studies published in the Journal of Medicinal Chemistry (2023), researchers demonstrated that the morpholine moiety stabilizes the molecule's conformation through intramolecular hydrogen bonding, optimizing its binding affinity to protein targets. Computational docking analyses revealed favorable interactions with kinases and proteases critical in cancer progression. For instance, a collaborative study between ETH Zurich and Pfizer showed that derivatives of this compound exhibit selective inhibition of Aurora kinase A (IC₅₀ = 18 nM) in vitro, a key regulator of mitosis whose dysregulation is associated with tumor aggressiveness. The aldehyde group's reactivity allows conjugation with fluorophores or antibodies, creating bioconjugates for targeted drug delivery systems as reported in Nature Communications (January 2024).

Synthetic methodologies for accessing this compound have evolved significantly since its initial preparation. Traditional methods involving diazotization-coupling reactions were replaced by palladium-catalyzed cross-coupling strategies reported in Chemical Science (April 2023). This green chemistry approach reduces reaction steps from seven to three while achieving >98% purity using microwave-assisted conditions. The introduction of an ethoxy substituent via nucleophilic aromatic substitution has been optimized using task-specific ionic liquids (TSILs), minimizing environmental impact and waste generation as highlighted in Green Chemistry Letters & Reviews (June 2023).

Biochemical investigations published in Bioorganic & Medicinal Chemistry Letters (October 2023) revealed fascinating dual activity profiles. At low micromolar concentrations (<3 μM), this compound induces apoptosis in triple-negative breast cancer cells through mitochondrial membrane permeabilization mechanisms while simultaneously suppressing NF-kB signaling pathways responsible for inflammation-driven carcinogenesis. In parallel studies conducted at Stanford University's Drug Discovery Lab, it demonstrated potent antiviral properties against SARS-CoV-2 variants by inhibiting viral protease activity without significant cytotoxicity to host cells.

Structural elucidation via X-ray crystallography confirmed its planar geometry with dihedral angles between substituents optimized for receptor binding. Advanced NMR spectroscopy techniques applied by researchers at Max Planck Institute uncovered dynamic conformational changes under physiological pH conditions that enhance cellular uptake through passive diffusion mechanisms. These findings were corroborated by molecular dynamics simulations showing improved residence time at target binding sites compared to structurally similar compounds lacking the morpholine ring.

In preclinical models, this compound's pharmacokinetic profile was optimized through prodrug strategies described in European Journal of Pharmaceutical Sciences (March 2024). When esterified with glycolic acid residues, oral bioavailability increased from 17% to 68% in murine studies while maintaining plasma half-life above four hours post-administration. Toxicological evaluations using zebrafish embryo assays indicated minimal developmental toxicity up to concentrations of 1 mM, aligning with emerging safety standards for early-stage drug candidates.

Surface-enhanced Raman spectroscopy (SERS) applications have recently emerged as a novel direction for this compound's utilization. A groundbreaking study from UC Berkeley demonstrated its ability to act as a near-infrared fluorescent probe when conjugated with gold nanoparticles, enabling real-time monitoring of cellular redox states during oxidative stress experiments. This property stems from the thiazole core's inherent electronic transitions modulated by substituent effects from both ethoxy and morpholine groups.

Cryogenic electron microscopy studies published in Cell Chemical Biology (September 2023) provided atomic-level insights into its interaction with epigenetic regulators like BRD4. The aldehyde group forms transient Schiff base interactions with lysine residues on histone proteins, suggesting potential applications as an epigenetic modulator for treating hematological malignancies. These findings align with current trends emphasizing non-covalent interaction strategies over irreversible binding approaches.

Recent advances in click chemistry have enabled rapid library generation using this compound as a central building block. Researchers at MIT developed an azide-functionalized derivative that undergoes strain-promoted alkyne azide cycloaddition reactions under physiological conditions within minutes without requiring copper catalysts. This approach facilitates high-throughput screening campaigns targeting GPCRs and ion channels implicated in neurodegenerative disorders.

Spectral analysis using synchrotron-based XAFS techniques revealed unexpected coordination behavior towards metal ions relevant to enzyme catalysis. Zinc(II) complexes formed under physiological conditions exhibit enhanced catalytic activity towards histone deacetylases compared to free ligand forms, offering new avenues for designing enzyme-selective inhibitors without compromising specificity as reported in Angewandte Chemie International Edition (February 2024).

Innovative formulation strategies leverage this compound's photochemical properties discovered during UV-vis spectroscopy studies conducted at Scripps Research Institute (May 2023). Upon exposure to visible light wavelengths between 480–510 nm, it undergoes controlled photoisomerization altering its biological activity - a mechanism being explored for light-responsive drug delivery systems capable of spatiotemporally regulated therapeutic release.

Mechanistic studies published in ACS Catalysis (July 2023) uncovered its role as an effective organocatalyst when combined with Lewis acids under solvent-free conditions. This discovery has enabled scalable synthesis routes for complex heterocyclic compounds traditionally requiring toxic metal catalysts or harsh reaction conditions - a critical advancement toward sustainable pharmaceutical manufacturing practices.

Circular dichroism spectroscopy experiments conducted at Harvard Medical School revealed conformational preferences that make it ideal for stabilizing peptide-based drugs against proteolytic degradation. When covalently attached via hydrazone linkages formed from its aldehyde group, peptide conjugates showed half-lives exceeding eight hours compared to unmodified peptides degraded within two hours - addressing major challenges faced by peptide therapeutics development programs.

Biomaterials applications are emerging through supramolecular assembly techniques reported in Advanced Materials (November 2023). Self-assembled nanofibers formed via π-stacking interactions between thiazole rings exhibit tunable mechanical properties and sustained release profiles when loaded with hydrophobic drugs like paclitaxel - demonstrating promise for next-generation drug delivery matrices combining mechanical strength and therapeutic efficacy.

The compound's unique photophysical properties were exploited recently by researchers at Oxford University who developed a novel FRET-based biosensor system using its fluorophore-conjugated derivatives coupled with aptamer domains targeting specific cell surface markers. This system enables simultaneous detection and quantification of multiple biomarkers within living cells without compromising cellular viability - advancing precision medicine diagnostics capabilities.

In vivo efficacy studies published concurrently across three journals - Journal of Pharmacology & Experimental Therapeutics (April), Scientific Reports (June), and Chemical Biology & Drug Design (August) - consistently showed tumor growth inhibition rates above 78% when administered intraperitoneally at sub-toxic doses over three-week regimens across multiple murine xenograft models including colon carcinoma and glioblastoma multiforme lines.

Nuclear magnetic resonance metabolomics analyses revealed unexpected metabolic interactions where the compound modulates glutathione levels through redox cycling mechanisms discovered during mechanistic investigations led by Johns Hopkins University researchers (December 2023). This dual action profile suggests potential synergistic effects when combined with conventional chemotherapy agents targeting oxidative stress pathways - opening new combination therapy paradigms under investigation currently undergoing IND-enabling studies.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:919016-55-0)4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde
A1249238
清らかである:99%/99%
はかる:1g/5g
価格 ($):174/521